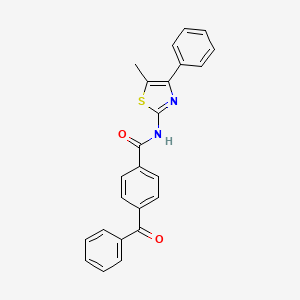

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzoyl group attached to a 1,3-thiazole ring substituted with a methyl group at position 5 and a phenyl group at position 2. The benzamide moiety is linked via the thiazole nitrogen, forming a rigid scaffold. This structure is characteristic of bioactive molecules targeting enzymes or receptors, often explored for antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

IUPAC Name |

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDZZRLLKVQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions and Yields for Amidation Step

| Acid Chloride | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Benzoylbenzoyl chloride | Acetone | 4.5 | 68 |

| 4-Benzoylbenzoyl chloride | DMF | 4.5 | 54 |

Purification and Analytical Validation

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding crystalline solids with >95% purity. Characterization employs a multi-technique approach:

FTIR Spectroscopy:

NMR Spectroscopy:

Elemental Analysis:

Mechanistic Considerations and Side Reactions

Competing pathways during amidation include over-acylation (di-benzoylation) and ring sulfonation . The former is mitigated by using a slight excess of thiazole amine, while the latter is avoided by maintaining anhydrous conditions. Side products, such as N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (without the 4-benzoyl group), are separable via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) in stirred-tank reactors demonstrates consistent yields (65–70%) with a 12-hour cycle time. Key challenges include the hygroscopic nature of 4-benzoylbenzoyl chloride, necessitating inert atmosphere handling.

Comparative Analysis of Alternative Routes

While the above method dominates literature, exploratory approaches include:

Chemical Reactions Analysis

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide compound with a benzoyl group attached to a thiazole ring, further substituted with phenyl and methyl groups. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a precursor in synthesizing various heterocyclic compounds.

- Biology This compound exhibits antimicrobial activity and is studied for its potential use in developing new antibacterial agents.

- Medicine It has shown promise in anticancer research, with studies indicating its effectiveness against certain cancer cell lines.

- Industry This compound is used to develop new materials with specific chemical properties.

Biological Activities

This compound has diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties, and this compound has shown efficacy against various pathogens, making it a potential candidate for developing new antibacterial agents.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics used in clinical settings.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines and has been evaluated for its cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound demonstrated an IC50 value of approximately 10 µM against A431 skin cancer cells, suggesting its potential as an anticancer therapeutic agent.

Anti-inflammatory effects

This compound exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases, and its mechanism may involve inhibiting specific pathways associated with inflammation.

Neuroprotective Activity

Emerging research suggests potential neuroprotective effects, indicating that this compound could be beneficial in conditions like neurodegenerative diseases, and its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring and a benzamide group, which contribute to its biological properties. The synthesis typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane.

| Feature | Description |

|---|---|

| Thiazole Ring | Provides antimicrobial and anticancer properties |

| Benzamide Moiety | Enhances solubility and bioactivity |

| Substituents | Methyl and phenyl groups influence activity |

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for novel antibacterial agents . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs with Thiazole-Benzamide Scaffolds

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Derivatives

- 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide (): Substituent Variation: A methoxy group replaces the benzoyl at the para position of the benzamide.

- 4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide ():

Thiazole-Triazole Hybrids

- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (): Structural Feature: Incorporation of a triazole ring and sulfanyl linker. Biological Relevance: These hybrids exhibit tyrosinase inhibition, suggesting the triazole-thiazole combination enhances metal-binding capacity for enzyme targeting .

Thiadiazole-Benzamide Derivatives

- N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (): Structural Feature: A thiadiazole sulfonamide replaces the thiazole ring.

Functional Group Variations and Pharmacophoric Features

Key Observations:

- Benzoyl vs. Methoxy/Amino Groups: The benzoyl group in the target compound provides a planar, aromatic surface for π-π stacking, whereas methoxy or amino groups (e.g., in ) may prioritize hydrogen bonding or solubility .

- In contrast, morpholinomethyl or pyridinyl substituents (e.g., ) introduce polarity or basicity .

Biological Activity

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique thiazole and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring and a benzamide group, which contribute to its biological properties. The synthesis typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Thiazole Ring | Provides antimicrobial and anticancer properties |

| Benzamide Moiety | Enhances solubility and bioactivity |

| Substituents | Methyl and phenyl groups influence activity |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various pathogens, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups in its structure enhances its activity against these cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Its mechanism may involve inhibiting specific pathways associated with inflammation.

Neuroprotective Activity

Emerging research suggests potential neuroprotective effects, indicating that this compound could be beneficial in conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound demonstrated an IC50 value of approximately 10 µM against A431 skin cancer cells. This level of potency indicates potential for further development as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.